molecular formula C16H19FN4O3 B1664871 Amifloxacin CAS No. 86393-37-5

Amifloxacin

Cat. No. B1664871
CAS RN: 86393-37-5
M. Wt: 334.35 g/mol
InChI Key: RUXPNBWPIRDVTH-UHFFFAOYSA-N
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Description

Amifloxacin is a fluoroquinolone antibiotic, similar in its activity to ciprofloxacin . Its preferred IUPAC name is 6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .


Molecular Structure Analysis

This compound has a chemical formula of C16H19FN4O3 and a molar mass of 334.3 g/mol . Its structure includes a fluoroquinolone core, with a methylamino group and a 4-methylpiperazin-1-yl group attached .

Scientific Research Applications

Radioprotection in Clinical Practice

Amifostine, a drug closely related to Amifloxacin, has been significantly noted in scientific research for its radioprotective properties. It is the first approved radioprotective drug and is used clinically to protect normal tissues from damage caused by radiation and chemotherapy. Amifostine, initially an inactive prodrug, is converted to an active thiol by dephosphorylation in the normal endothelium. Its mechanism involves free-radical scavenging, DNA protection, repair acceleration, and induction of cellular hypoxia. The U.S. FDA has approved Amifostine for reducing renal toxicity associated with cisplatin in advanced ovarian cancer and reducing xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer. Its potential applications extend to many oncologic settings, and ongoing research is exploring novel schedules and administration routes (Kouvaris, Kouloulias, & Vlahos, 2007).

In Vitro Antibacterial Activity

This compound has been studied for its in vitro antibacterial activity. A comparative study with ciprofloxacin and ofloxacin indicated that while all drugs were highly active against Enterobacteriaceae, ciprofloxacin showed the highest activity. Ciprofloxacin was also the most active against Pseudomonas isolates. However, this compound demonstrated moderate activity against staphylococcal isolates and was inactive against enterococci. The study highlighted the variable efficacy of this compound in combating different bacterial strains (Digranes, 2009).

Analytical Methods for Fluoroquinolones

This compound's properties have been utilized in developing spectrofluorimetric methods for analyzing fluoroquinolones in pharmaceutical forms and biological fluids. Methods were developed for creating charge-transfer complexes with fluoranil and bromanil, enhancing fluorescence intensity. These methods have been successfully applied for determining fluoroquinolones in pharmaceutical dosage forms and human urine samples. This research underscores the potential of this compound in analytical chemistry and diagnostics (Geffken & Salem, 2006); (Salem, Fa-da, & Khater, 2007).

Epithelial Sodium Channel Blockers

Amiloride, similar to this compound, has been researched for its potential as an epithelial sodium channel (ENaC) blocker. It's studied in the context of aerosol therapy for pulmonary function improvement in cystic fibrosis patients. This research has led to the synthesis of more potent, less reversible ENaC blockers with minimal systemic renal activity. Such developments in ENaC blocker research, including compounds related to this compound, could have significant implications for treating cystic fibrosis and chronic bronchitis (Hirsh et al., 2006).

Mechanism of Action

Target of Action

Amifloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .

Mode of Action

This compound inhibits the activity of DNA gyrase and topoisomerase IV, thereby preventing the unwinding of bacterial DNA, which is a crucial step in DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and, in some cases, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This disruption leads to the cessation of bacterial growth and cell death .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties :

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and, in some cases, bacterial cell death . This is achieved through the disruption of bacterial DNA replication and transcription, which are essential processes for bacterial survival and proliferation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the susceptibility of different bacterial strains to this compound can vary, affecting its overall efficacy . Additionally, the presence of other compounds or conditions in the environment could potentially affect the stability and activity of this compound .

Biochemical Analysis

Biochemical Properties

Amifloxacin interacts with various enzymes and proteins in the body. As a fluoroquinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction between this compound and these enzymes disrupts DNA replication, leading to bacterial cell death .

Cellular Effects

This compound’s effects on cells are primarily bactericidal. By inhibiting key enzymes involved in DNA replication, this compound prevents bacterial cells from dividing and proliferating . This disruption in cellular processes leads to the death of the bacterial cells, effectively treating the infection .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound inhibits their function, preventing the unwinding of bacterial DNA necessary for replication . This inhibition disrupts the bacterial cell cycle, leading to cell death .

Dosage Effects in Animal Models

Lower doses may be insufficient to fully inhibit bacterial growth, while higher doses could potentially lead to adverse effects

Metabolic Pathways

As a fluoroquinolone, it is likely metabolized in the liver, similar to other drugs in this class

Transport and Distribution

The transport and distribution of this compound within cells and tissues likely involve passive diffusion, as is common with many antibiotics . This process allows this compound to cross cell membranes and reach its target enzymes

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with its target enzymes involved in DNA replication

properties

IUPAC Name

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPNBWPIRDVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235519
Record name Amifloxacin
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Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041826
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

86393-37-5
Record name Amifloxacin
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Record name Amifloxacin [USAN:INN:BAN]
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Record name Amifloxacin
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Record name Amifloxacin
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Record name AMIFLOXACIN
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Record name Amifloxacin
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URL http://www.hmdb.ca/metabolites/HMDB0041826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Amifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The compound of Example 1 was prepared on a still larger scale as follows: A mixture of 970 g of 7-chloro-6-fluoro-1,4-dihydro-1-methylamino-4-oxo-3-quinolinecarboxylic acid, 1600 ml of N-methylpiperazine and 8 liters of 2-methoxyethanol was heated to reflux (about 127° C.) over a period of three hours. After 20 hours at reflux, the reaction mixture was cooled to 10° C. and filtered. The filter cake was washed with cold methoxyethanol, followed by methanol. The product was dried at 40° C., affording 925 g of 6-fluoro-1,4-dihydro-1-methylamino-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid which was purified in the form of its methanesulfonate salt.

Synthesis routes and methods II

Procedure details

A mixture of 6.87 g of 4-methyl-piperazine and 7.26 g of an anhydride of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and difluoroboric acid formed with 36 ml of dimethyl sulfoxide is stirred at 110° C. for 3 hours. As the reaction proceeds yellow crystals precipitate gradually from the reaction mixture. The anhydride of 6-fluoro-1-methylamino-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and difluoroboric acid thus formed is hydrolyzed without isolation from the reaction mixture as follows:
Quantity
6.87 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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